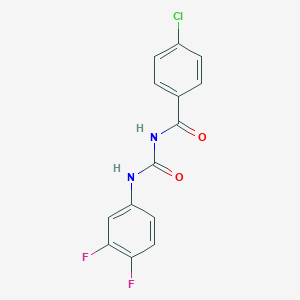
N-(2,4-difluorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide, also known as DFP-10917, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide involves the inhibition of several kinases that are involved in cancer cell proliferation and survival. The compound has been shown to inhibit the activity of AKT, a kinase that is involved in cell survival and proliferation, as well as several other kinases that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation and the induction of apoptosis in cancer cells. In addition, the compound has been shown to inhibit the activity of several kinases that are involved in cell signaling pathways, which may contribute to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-difluorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation of using the compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer treatment.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-difluorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide, including the optimization of its use in cancer treatment and the development of new analogs with improved efficacy and selectivity. In addition, further research is needed to fully understand the mechanism of action of the compound and its potential for use in combination with other cancer therapies.
Synthesemethoden
The synthesis of N-(2,4-difluorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide involves several steps, including the preparation of intermediates and the final coupling reaction. The synthesis begins with the preparation of 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine-2-thiol, which is then coupled with 2,4-difluoroaniline to form the intermediate N-(2,4-difluorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide has been studied for its potential use in cancer treatment, particularly in the treatment of solid tumors. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to induce apoptosis in cancer cells. In addition, N-(2,4-difluorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival.
Eigenschaften
Molekularformel |
C20H14F5N3O2S |
|---|---|
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H14F5N3O2S/c1-30-13-5-2-11(3-6-13)16-9-17(20(23,24)25)28-19(27-16)31-10-18(29)26-15-7-4-12(21)8-14(15)22/h2-9H,10H2,1H3,(H,26,29) |
InChI-Schlüssel |
MJUXXRVNKKJJQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)





![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B284224.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284225.png)
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284226.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B284227.png)
![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284231.png)